molecular formula C12H19Cl2N3O2 B2895968 2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride CAS No. 2380172-74-5

2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride

Cat. No.: B2895968
CAS No.: 2380172-74-5
M. Wt: 308.2
InChI Key: BIVJDWSMVFKSHG-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide typically involves the reaction of piperidine derivatives with pyridine carboxamide. The process may include steps such as hydrogenation, cyclization, and amination . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium can serve as catalysts in these processes . The scalability of the synthesis process is essential for producing the compound in quantities sufficient for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

2-(Piperidin-3-ylmethoxy)pyridine-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-(piperidin-3-ylmethoxy)pyridine-4-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.2ClH/c13-12(16)10-3-5-15-11(6-10)17-8-9-2-1-4-14-7-9;;/h3,5-6,9,14H,1-2,4,7-8H2,(H2,13,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVJDWSMVFKSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC=CC(=C2)C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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